Chlorhydrate de N-phénylpiperidin-4-amine

Vue d'ensemble

Description

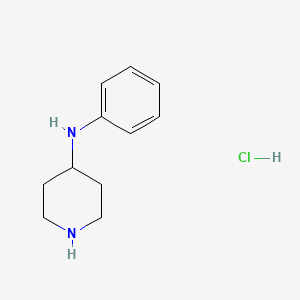

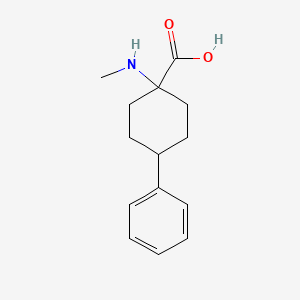

“N-phenylpiperidin-4-amine hydrochloride” is a chemical compound with the molecular formula C11H17ClN2 and a molecular weight of 212.719 . It is also known as 4-Piperidinamine, N-phenyl-, Despropionyl norfentanyl, and Piperidine, 4-anilino- . It is a base structure for a variety of opioids .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A synthesis method for N-phenylpiperidin-4-amine dihydrochloride involves stirring a solution overnight at room temperature, concentrating the mixture under vacuum, and dissolving the residue in ethyl acetate .Molecular Structure Analysis

The molecular structure of “N-phenylpiperidin-4-amine hydrochloride” consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Piperidine derivatives have been synthesized through various intra- and intermolecular reactions . Multicomponent reactions (MCRs) such as the Strecker synthesis, the Hanch synthesis of dihydropyridins and pyrroles, the Biginelli reaction, the Mannich reaction, the Ugi reaction, the preparation of imidazoles according to Radziszewski, the Passerini reaction, and many others have been used .Applications De Recherche Scientifique

- Le chlorhydrate de N-phénylpiperidin-4-amine sert d'intermédiaire essentiel pour créer des dérivés de phénylpiperidine substitués. Ces dérivés sont des éléments de construction précieux en chimie médicinale, contribuant au développement de divers agents pharmaceutiques .

- Les chercheurs ont utilisé le this compound dans la synthèse de dérivés de cinnoline. Ces composés présentent un potentiel en tant qu'agonistes inverses du récepteur CB-1, ce qui pourrait avoir des applications dans le traitement des affections liées au système endocannabinoïde .

- Les chercheurs explorent son potentiel en tant qu'analgésique, antipsychotique ou autre agent thérapeutique .

- Ces méthodes de synthèse sont cruciales pour accéder à des composés structurellement variés avec une activité biologique potentielle .

- Les chercheurs utilisent les MCR pour créer des banques de composés pour la découverte et l'optimisation de médicaments .

Synthèse de Phénylpiperidines Substituées

Dérivés de Cinnoline en tant qu'Agonistes Inverses du Récepteur CB-1

Activité Biologique et Applications Pharmacologiques

Réactions d'Hydrogénation et de Cyclisation

Réactions Multicomposantes (MCR)

Identification des Impuretés dans les Opioïdes

En résumé, la polyvalence de ce composé s'étend de la chimie synthétique fondamentale au développement potentiel de médicaments. Les chercheurs continuent d'explorer ses applications, ce qui en fait un composant précieux dans le domaine de la chimie médicinale et de la pharmacologie . Si vous avez besoin de plus de détails ou d'applications supplémentaires, n'hésitez pas à demander !

Safety and Hazards

Orientations Futures

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The Drug Enforcement Administration is proposing to modify the listing of the list I chemical, N-phenylpiperidin-4-amine (also known as 4-anilinopiperidine; N-phenyl-4-piperidinamine; 4–AP) (hereinafter referred to as 4-anilinopiperidine), to include halides of 4-anilinopiperidine .

Analyse Biochimique

Biochemical Properties

N-phenylpiperidin-4-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as an impurity in fentanyl, which suggests that it may interact with opioid receptors in the body . These interactions can influence the binding affinity and efficacy of opioid compounds, potentially altering their pharmacological effects.

Cellular Effects

N-phenylpiperidin-4-amine hydrochloride affects various types of cells and cellular processes. It can influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For example, its presence as an impurity in fentanyl may affect the signaling pathways associated with opioid receptors, leading to changes in gene expression and metabolic processes within the cells .

Molecular Mechanism

The molecular mechanism of action of N-phenylpiperidin-4-amine hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As an impurity in fentanyl, it may bind to opioid receptors, altering their activity and potentially inhibiting or activating specific enzymes involved in opioid metabolism . These interactions can lead to changes in gene expression, affecting the overall cellular response to opioid compounds.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-phenylpiperidin-4-amine hydrochloride can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that N-phenylpiperidin-4-amine hydrochloride is stable for up to five years when stored at -20°C

Propriétés

IUPAC Name |

N-phenylpiperidin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2.ClH/c1-2-4-10(5-3-1)13-11-6-8-12-9-7-11;/h1-5,11-13H,6-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYEQTUIXZSWQKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-2-[(oxan-4-yl)amino]benzonitrile](/img/structure/B1419233.png)

![2-[(4-Oxopentyl)oxy]benzamide](/img/structure/B1419236.png)

![N-(propan-2-yl)-2-({[(propan-2-yl)carbamoyl]methyl}amino)acetamide hydrochloride](/img/structure/B1419240.png)

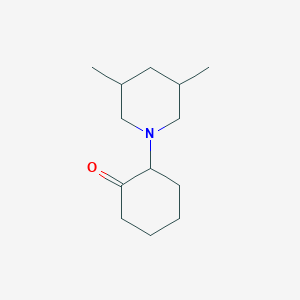

![1-[4-(Phenylamino)piperidin-1-yl]ethan-1-one](/img/structure/B1419243.png)